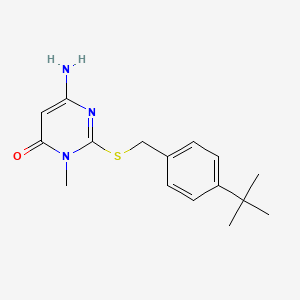

N-Me-aminopyrimidinone 9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Me-aminopyrimidinone 9 involves the cyclocondensation of guanidine carbonate with oxopropanoate, followed by functionalization at the polysubstituted aminopyrimidinone head group . The reaction conditions typically include base-catalyzed cyclocondensation .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the compound is synthesized in a highly pure, synthetic form and is available for research purposes .

化学反応の分析

Types of Reactions: N-Me-aminopyrimidinone 9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidinone ring.

Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further explored for their biological activities.

科学的研究の応用

N-Me-aminopyrimidinone 9 has several scientific research applications, including:

作用機序

N-メチルアミノピリミジノン 9は、体性感覚ニューロンに高度に発現する電位依存性ナトリウムイオンチャネルであるNaV1.7チャネルを阻害することにより、その効果を発揮します . このチャネルは、炎症性疼痛のシグナル伝達において重要な役割を果たしています。 この化合物は、IC50値が100 nMでNaV1.7チャネルの不活性状態に結合し、その活性を効果的に阻害し、疼痛シグナル伝達を減少させます .

類似の化合物:

アミノピリミジノン誘導体: これらの化合物は、同様のピリミジノンコア構造を共有し、ナトリウムチャネル遮断特性についても調査されています.

その他のNaV1.7ブロッカー: テトロドトキシンやサキシトキシンなどの化合物は、NaV1.7チャネルを標的とするものの、化学構造と作用機序が異なります。

独自性: N-メチルアミノピリミジノン 9は、NaV1.7チャネルに対する高い効力と選択性、最小限のオフターゲット効果、および改善された薬物動態特性により、ユニークです . これらの特性により、疼痛管理におけるさらなる研究開発のための有望な候補となります。

類似化合物との比較

Aminopyrimidinone derivatives: These compounds share a similar pyrimidinone core structure and are also investigated for their sodium channel blocking properties.

Other NaV1.7 blockers: Compounds such as tetrodotoxin and saxitoxin also target NaV1.7 channels but differ in their chemical structures and mechanisms of action.

Uniqueness: N-Me-aminopyrimidinone 9 is unique due to its high potency and selectivity for the NaV1.7 channel, minimal off-target effects, and improved pharmacokinetic properties . These characteristics make it a promising candidate for further research and development in pain management.

特性

IUPAC Name |

6-amino-2-[(4-tert-butylphenyl)methylsulfanyl]-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-16(2,3)12-7-5-11(6-8-12)10-21-15-18-13(17)9-14(20)19(15)4/h5-9H,10,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMIFZLEDTUBTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine](/img/structure/B2855923.png)

![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2855924.png)

![4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2855927.png)

![2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2855929.png)

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2855930.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)

![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)

![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2855945.png)